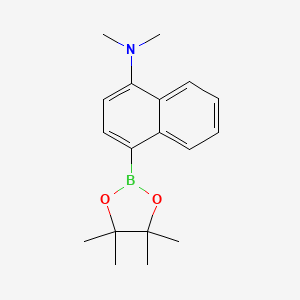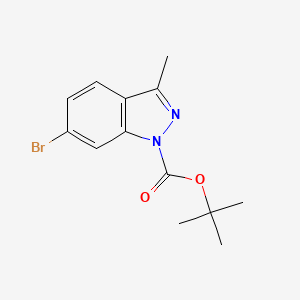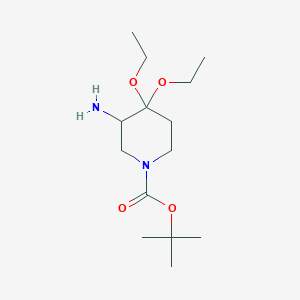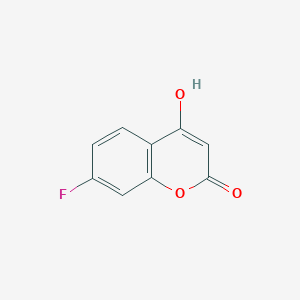
7-Fluoro-4-hydroxy-2H-chromen-2-one
Vue d'ensemble
Description
7-Fluoro-4-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C9H5FO3 . It is a derivative of coumarin, a type of lactone .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest for many researchers . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is explored to optimize the synthesis conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as DFT calculations at the B3LYP/6-31G** level .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with 1,4-dibromobutane to afford 7-(4-bromobutoxy)-2H-chromen-2-one .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, Differential Scanning Calorimetry and Thermogravimetry Analysis can be used .Applications De Recherche Scientifique
Procédés de Synthèse des Hétérocycles de la Coumarine
Les coumarines, y compris la 7-fluoro-4-hydroxy-2H-chromén-2-one, sont un groupe de lactones naturelles découvertes pour la première fois dans les fèves de Tonka en 1820 . Elles sont utilisées régulièrement comme médicaments à base de plantes depuis des temps anciens . Plus de 1 300 dérivés de la coumarine ont été identifiés, qui sont principalement obtenus à partir du métabolite secondaire des plantes vertes, des champignons et des bactéries .
Propriétés Biologiques et Pharmaceutiques
Les coumarines présentent des propriétés biologiques et pharmaceutiques très précieuses . De nombreuses coumarines synthétiques avec un type de groupes pharmacophores aux positions C-3, C-4 et C-7 ont été intensivement criblées pour différentes propriétés biologiques .
Activité Anti-VIH
Ces dernières années, un nombre considérable de recherches ont été menées avec des coumarines testées pour leur activité anti-VIH .
Activité Anticancéreuse
Les coumarines ont été testées pour leurs propriétés anticancéreuses .
Activité Antimicrobienne
Les coumarines ont montré des propriétés antimicrobiennes .
Activité Antitumorale
Des recherches ont montré que les coumarines possèdent des propriétés antitumorales .
Activité Antioxydante
Les coumarines ont été testées pour leurs propriétés antioxydantes .
Activité Anti-Alzheimer
Les coumarines ont montré un potentiel dans la recherche sur la maladie d'Alzheimer .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to target catecholamine neurotransmitters and catechol hormones .
Mode of Action
It’s suggested that similar compounds may interact with their targets through an electrophilic substitution reaction .
Biochemical Pathways
Similar compounds have been known to obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and g2/m cell-cycle arrest in cancer cell death .
Result of Action
Similar compounds have been known to induce apoptosis and cause g2/m cell-cycle arrest in cancer cells .
Action Environment
The compound’s chemical hazard is listed as tbc (to be confirmed)
Analyse Biochimique
Biochemical Properties
7-Fluoro-4-hydroxy-2H-chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The hydroxyl group at the 4th position allows this compound to form hydrogen bonds with amino acid residues in the active site of these enzymes, thereby influencing their catalytic activity. Additionally, the fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and membrane-bound proteins .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in ATP production and oxidative stress levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as DNA and RNA, through intercalation and hydrogen bonding, thereby affecting gene expression and protein synthesis . Additionally, this compound acts as an inhibitor of certain enzymes, including topoisomerases and kinases, which play critical roles in DNA replication and cell cycle regulation . These interactions contribute to the compound’s ability to inhibit cell growth and induce apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted. These metabolic processes influence the compound’s bioavailability, half-life, and overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites. Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of the hydroxyl group allows for interactions with nuclear receptors, facilitating its localization to the nucleus. Additionally, this compound can be localized to the mitochondria, where it affects mitochondrial function and induces apoptosis .
Propriétés
IUPAC Name |
7-fluoro-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKHPJLMMGTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715932 | |
| Record name | 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-27-9 | |
| Record name | 7-Fluoro-4-hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2145-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-FLUORO-4-HYDROXYCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)

![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)
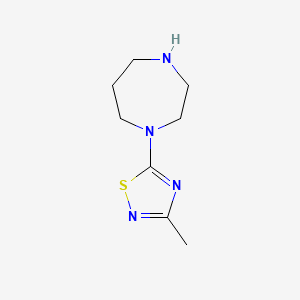

![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
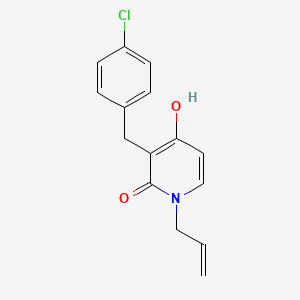
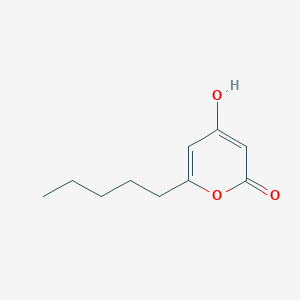
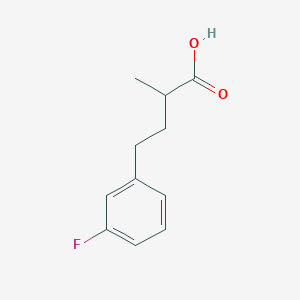
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)

